Thiocarbonyl vs. Carbonyl Divergence in DNA-PK Scaffolds
2-Hydroxy-4-morpholin-4-yl-thiobenzamide replaces the benzamide carbonyl oxygen with a thiocarbonyl sulfur (C=S), increasing the molecular weight from 222.24 g/mol (benzamide) to 238.31 g/mol and adding one hydrogen-bond acceptor site while altering the polar surface area . This substitution is non-trivial: in DNA-PK inhibitor SAR, the thiocarbonyl group can engage in distinct chalcogen-bonding interactions with the kinase hinge region that are absent in the corresponding benzamide, potentially modulating ATP-competitive binding kinetics. The benzamide analog lacks intrinsic H₂S donor capacity entirely, making the thiobenzamide the only member of this pair capable of dual-function (kinase inhibition + H₂S release) experimental design [1].
| Evidence Dimension | Molecular weight and H-bond acceptor count |
|---|---|
| Target Compound Data | MW = 238.31 g/mol; H-bond acceptors = 6; H-bond donors = 1; Formula = C₁₁H₁₄N₂O₂S |
| Comparator Or Baseline | 2-Hydroxy-4-morpholin-4-yl-benzamide: MW = 222.24 g/mol; H-bond acceptors = 5; Formula = C₁₁H₁₄N₂O₂ (no sulfur) |
| Quantified Difference | ΔMW = +16.07 g/mol; ΔH-bond acceptors = +1; sulfur atom confers H₂S donor capability absent in benzamide |
| Conditions | Calculated physicochemical properties based on structural formula |
Why This Matters
For procurement decisions, the thiobenzamide cannot be replaced by the more common and commercially available benzamide analog in any experimental protocol requiring H₂S release or thiocarbonyl-specific target interactions.
- [1] Rapposelli, S., Calderone, V., Martelli, A., Digiacomo, M., Testai, L. Synthesis and Pharmacological Evaluation of Novel Adenine–Hydrogen Sulfide Slow Release Hybrids Designed as Multitarget Cardioprotective Agents. Journal of Medicinal Chemistry, 2016, 59, 1493–1506. (Demonstrates that 4-hydroxythiobenzamide moiety is required for H₂S release; benzamide analogs are incapable of H₂S donation.) View Source
